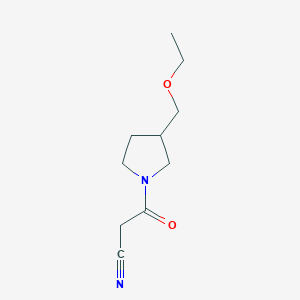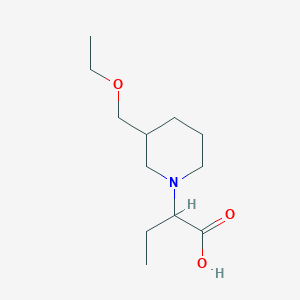
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
E-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-MEPOB, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments. E-4-MEPOB has been studied for its potential uses in drug development, biochemistry, and medical research.
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has been studied for its potential applications in drug development, biochemistry, and medical research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. It has also been used in the study of the structure and function of enzymes, as well as in the analysis of drug-receptor interactions. In addition, (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has been used as a tool to study the structure and function of proteins and to investigate the effects of drugs on the human body.
Wirkmechanismus
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, which is involved in the regulation of nerve transmission. When (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid binds to the active site of the enzyme, it prevents the hydrolysis of acetylcholine and thus reduces the amount of neurotransmitter available for nerve transmission.
Biochemical and Physiological Effects
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has been studied for its potential effects on the biochemical and physiological processes of the human body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. In addition, (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to reduce the risk of heart disease, stroke, and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in aqueous solution. In addition, it is a versatile compound that can be used in a variety of biochemical and physiological experiments. However, (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is not suitable for use in drug development due to its lack of selectivity and potential toxicity.
Zukünftige Richtungen
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has a wide range of potential applications in scientific research. Further research is needed to better understand the mechanism of action of this compound and its potential uses in drug development, biochemistry, and medical research. In addition, research is needed to investigate the effects of (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid on other biochemical and physiological processes, such as inflammation, oxidative stress, and cancer. Furthermore, research is needed to explore the potential of (E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid as a therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-4-[4-(2-methoxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-17-9-6-10-4-7-13(8-5-10)11(14)2-3-12(15)16/h2-3,10H,4-9H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKOQBMEBPKDSI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1CCN(CC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(2-methoxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)









![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
